REACTION_CXSMILES
|
C(OC([NH:8]OS(C1C(C)=CC(C)=CC=1C)(=O)=O)=O)(C)(C)C.[F:22][C:23]1[CH:28]=[CH:27][C:26]([C:29](=O)[CH2:30][C:31]2[CH:38]=[CH:37][C:34]([C:35]#[N:36])=[CH:33][N:32]=2)=[CH:25][CH:24]=1>C(O)(C(F)(F)F)=O>[F:22][C:23]1[CH:28]=[CH:27][C:26]([C:29]2[CH:30]=[C:31]3[CH:38]=[CH:37][C:34]([C:35]#[N:36])=[CH:33][N:32]3[N:8]=2)=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NOS(=O)(=O)C1=C(C=C(C=C1C)C)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CC1=NC=C(C#N)C=C1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type
|
CUSTOM
|
Details
|
then stirred for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The solution was poured onto ice (250 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting white solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in DCM (300 ml)
|
Type
|
CUSTOM
|
Details
|
The solution was dried over 4 Å mol
|
Type
|
WAIT
|
Details
|
sieves for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 4 days
|
Duration
|
4 d
|
Type
|
WASH
|
Details
|
washed with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Type
|
WASH
|
Details
|
Elution with cyclohexane/ethyl acetate (3:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NN2C(C=CC(=C2)C#N)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |